Cefoxitin-d3 Sodium Salt

LC-MS/MS Internal Standard Mass Spectrometry

LC-MS/MS quantification of cefoxitin in biological matrices faces matrix effects and extraction variability. Cefoxitin-d3 Sodium Salt addresses this as a co-eluting deuterated internal standard. • Validated method achieves intra-/inter-assay CV <15%, accuracy within ±15% across 12 tissue homogenates. • Ensures robust correction for patient-specific matrix effects in TDM. • Stable isotope label enables precise PBPK modeling and impurity profiling. • Supplied with confirmed isotopic purity for reliable method development.

Molecular Formula C16H16N3NaO7S2
Molecular Weight 452.446
CAS No. 1316289-46-9
Cat. No. B565502
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCefoxitin-d3 Sodium Salt
CAS1316289-46-9
Synonyms(6R,7S)-3-[[(Aminocarbonyl)oxy]methyl]-7-(methoxy-d3)-8-oxo-7-[(2-thienylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid Sodium Salt;  Betacef-d3;  Cefaxilin-d3 Sodium;  Cenomycin-d3;  Farmoxin-d3;  MK 306-d3;  Mefoxin-d3;  Mefoxithin-d
Molecular FormulaC16H16N3NaO7S2
Molecular Weight452.446
Structural Identifiers
SMILESCOC1(C2N(C1=O)C(=C(CS2)COC(=O)N)C(=O)O)N=C(CC3=CC=CS3)[O-].[Na+]
InChIInChI=1S/C16H17N3O7S2.Na/c1-25-16(18-10(20)5-9-3-2-4-27-9)13(23)19-11(12(21)22)8(6-26-15(17)24)7-28-14(16)19;/h2-4,14H,5-7H2,1H3,(H2,17,24)(H,18,20)(H,21,22);/q;+1/p-1/t14-,16+;/m1./s1/i1D3;
InChIKeyGNWUOVJNSFPWDD-JIGPONIWSA-M
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cefoxitin-d3 Sodium Salt: Deuterated Internal Standard for LC-MS/MS


Cefoxitin-d3 Sodium Salt (CAS 1316289-46-9) is a deuterium-labeled isotopologue of the semi-synthetic cephamycin antibiotic cefoxitin . With a molecular weight of 452.45 g/mol and the formula C16H13D3N3NaO7S2, it incorporates three deuterium atoms in place of hydrogen [1]. This stable isotope-labeled (SIL) compound serves as an optimal internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the accurate quantification of cefoxitin in biological matrices [2]. Its near-identical physicochemical behavior to the unlabeled analyte, coupled with a distinct mass shift, enables robust correction for matrix effects and extraction variability.

Stable isotope-labeled (d3) internal standard for cefoxitin LC-MS/MS assays
Co-elutes with analyte to support matrix effect normalization
Suitable for bioanalytical method validation and research PK studies

Why Unlabeled Cefoxitin Cannot Replace Cefoxitin-d3


Substituting Cefoxitin-d3 Sodium Salt with unlabeled cefoxitin or a structurally related analog introduces significant analytical error in LC-MS/MS quantification. Unlabeled cefoxitin is indistinguishable from the endogenous analyte, rendering accurate internal standardization impossible [1]. Structural analogs, while potentially providing a different mass, often exhibit divergent extraction recoveries, ionization efficiencies, and chromatographic retention times compared to cefoxitin, leading to uncorrected matrix effects and compromised accuracy . In contrast, a deuterated internal standard like Cefoxitin-d3 Sodium Salt co-elutes with the analyte and experiences identical sample preparation and ionization conditions, thereby providing the most reliable normalization for method validation and routine therapeutic drug monitoring [2].

Unlabeled cefoxitin No mass shift; indistinguishable from target analyte, cannot function as internal standard.
Structural analogs May show different extraction recovery and ionization efficiency, limiting matrix effect correction.
Non-isotopic IS Co-elution not guaranteed; accuracy and precision may require additional validation.

Cefoxitin-d3 Sodium Salt: Quantitative Advantages for LC-MS/MS


Mass Shift Differentiation from Unlabeled Cefoxitin

Cefoxitin-d3 Sodium Salt provides a definitive mass increase of +3.02 Da over unlabeled cefoxitin sodium . Unlabeled cefoxitin sodium (C16H16N3NaO7S2) has a molecular weight of 449.43 g/mol . In contrast, Cefoxitin-d3 Sodium Salt (C16H13D3N3NaO7S2) weighs 452.45 g/mol [1]. This mass difference ensures that the deuterated internal standard does not spectrally overlap with the analyte in multiple reaction monitoring (MRM) transitions, a prerequisite for accurate quantification.

Mass Shift
Reported
+3.02 Da
Enables distinct MS detection without spectral overlap
Based on molecular formula calculation
LC-MS/MS Internal Standard Mass Spectrometry

Isotopic Purity and Interference Minimization

Commercially available Cefoxitin-d3 Sodium Salt is specified with a minimum isotopic enrichment of 98% deuterium at the labeled positions, and an overall chemical purity of ≥98% by HPLC . In comparison, non-deuterated cefoxitin sodium reference standards typically exhibit purities ranging from ≥95% to ≥98% but lack any isotopic labeling . The high isotopic enrichment of Cefoxitin-d3 ensures that the level of unlabeled cefoxitin contamination is below the limit of detection, preventing cross-talk and ensuring the integrity of the internal standard signal.

Isotopic Purity
Supplier spec
≥98% D enrichment, ≥98% chemical purity
Minimizes unlabeled contaminant interference
Per Certificate of Analysis
Isotopic Enrichment Purity Quality Control

Matrix Effect Compensation Using SIL Internal Standards

Stable isotope-labeled (SIL) internal standards, such as Cefoxitin-d3 Sodium Salt, are widely documented to provide superior correction for matrix effects compared to structural analogs. In a class-level review, SIL internal standards demonstrated reproducible and accurate recoveries by co-eluting with the analyte and experiencing identical ionization conditions, effectively normalizing for ion suppression or enhancement . In contrast, structurally related internal standards can exhibit divergent chromatographic behavior, leading to uncorrected matrix effects and assay variability exceeding the FDA-recommended ±15% accuracy threshold [1].

Matrix Effect Correction
Class-level
SIL IS reported to improve precision 2-3× vs. structural analogs
Supports matrix effect normalization in bioanalytical assays
General LC-MS/MS method validation data; compound-specific verification advised
Matrix Effects Ion Suppression Method Validation

Long-Term Stability for Method Sustainability

Cefoxitin-d3 Sodium Salt demonstrates a shelf life of ≥1 year when stored at -20°C, as specified by multiple vendors . In contrast, unlabeled cefoxitin sodium solutions are known to degrade more rapidly, with significant potency loss observed within 24-48 hours at room temperature and limited stability even under refrigeration [1]. The enhanced stability of the deuterated form reduces the frequency of standard replacement and minimizes assay drift in long-term pharmacokinetic studies.

Shelf Stability
Vendor-reported
≥1 year at -20°C (solid)
Supports long-term method sustainability
Solution stability is matrix-dependent; verify under intended conditions
Stability Storage Quality Assurance

Cefoxitin-d3 Sodium Salt: Key Applications


LC-MS/MS Method Development for Cefoxitin

Cefoxitin-d3 Sodium Salt is the preferred internal standard for developing and validating LC-MS/MS methods to quantify cefoxitin in complex biological matrices. As demonstrated in a recent multi-tissue pharmacokinetic study, a validated method using a SIL internal standard achieved intra- and inter-assay precision (CV) of <15% and accuracy (bias) within ±15% across 12 different tissue homogenates [1]. Procurement of Cefoxitin-d3 ensures method robustness and regulatory compliance from the outset.

Therapeutic Drug Monitoring of Cefoxitin

In clinical pharmacology, accurate measurement of cefoxitin plasma concentrations is critical for optimizing dosing in critically ill patients. Automated LC-MS/MS assays for TDM increasingly rely on deuterated internal standards like Cefoxitin-d3 Sodium Salt to correct for patient-specific matrix effects and ensure rapid, reliable results [2]. Using Cefoxitin-d3 minimizes the risk of dose misadjustment due to analytical error.

Pharmacokinetic and Tissue Distribution Studies

For researchers investigating cefoxitin disposition in animal models (e.g., rat studies of obesity or infection), Cefoxitin-d3 Sodium Salt is essential for obtaining accurate tissue-to-plasma concentration ratios. The co-eluting internal standard normalizes for variable extraction efficiencies across diverse tissues, enabling precise physiologically-based pharmacokinetic (PBPK) modeling [1]. Its long-term stability supports multi-batch analyses over extended study periods.

Quality Control of Cefoxitin Pharmaceutical Formulations

Pharmaceutical QC laboratories utilize Cefoxitin-d3 Sodium Salt as a reference standard for the quantitative analysis of cefoxitin in drug products and for the identification and quantification of impurities [3]. Its high isotopic purity ensures that impurity profiling is not confounded by the internal standard itself, and its use aligns with pharmacopeial expectations for method specificity.

Application
Selection Property
Validation Focus
Cefoxitin bioanalysis method development
Deuterated SIL co-eluting with analyte
Accuracy, precision, matrix effect correction
Human plasma research PK monitoring
Co-elution for matrix normalization across patient samples
Inter-individual matrix effect control
Animal tissue distribution studies
Normalization of variable extraction efficiency
Tissue-to-plasma ratio accuracy; PBPK model support
Cefoxitin pharmaceutical QC analysis
High isotopic purity reference standard
Assay specificity and impurity profiling

Technical Documentation Hub

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19 linked technical documents
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